![molecular formula C24H26ClN3O3 B6487790 3-chloro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide CAS No. 877634-34-9](/img/structure/B6487790.png)

3-chloro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

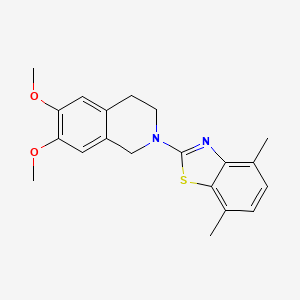

The compound you’re asking about is a complex organic molecule that contains several functional groups and structural features common in pharmaceuticals and other biologically active compounds . It includes a benzamide group, a furan ring, and a piperazine ring, all of which are common motifs in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups and the specific ways in which they are connected. The presence of the benzamide, furan, and piperazine groups would likely confer a degree of rigidity to the molecule, potentially allowing it to bind selectively to certain biological targets .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzamide, furan, and piperazine groups. For example, the benzamide group might undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid . The furan ring is an aromatic ether, and could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar benzamide group could increase its solubility in polar solvents, while the nonpolar furan and piperazine rings could increase its solubility in nonpolar solvents .Mécanisme D'action

The mechanism of action of 3-Chloro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide is not fully understood. However, it is believed to act as a ligand for various receptors, including G protein-coupled receptors, and to interact with various enzymes. The compound has also been shown to interact with various proteins and peptides, including the enzyme cyclooxygenase-2, which is involved in inflammation.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are not fully understood. However, the compound has been shown to have anti-inflammatory and analgesic effects in animal studies. In addition, the compound has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.

Avantages Et Limitations Des Expériences En Laboratoire

3-Chloro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide has several advantages for use in laboratory experiments. The compound is relatively stable and can be stored for long periods of time without significant degradation. In addition, the compound is relatively easy to synthesize and is available from a variety of commercial sources. The compound is also relatively inexpensive, making it an attractive option for use in laboratory experiments.

However, there are also some limitations to the use of this compound in laboratory experiments. The compound is not soluble in water, making it difficult to use in aqueous solutions. In addition, the compound is not very soluble in organic solvents, making it more difficult to use in organic synthesis.

Orientations Futures

There are several potential future directions for the use of 3-Chloro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide. The compound could be used in the synthesis of more complex heterocyclic compounds, such as quinolines and quinolizines. In addition, the compound could be used in the synthesis of more complex peptidomimetics, such as cyclic peptides and peptide conjugates. Finally, the compound could be used in the development of more effective anti-inflammatory and anticancer agents.

Méthodes De Synthèse

3-Chloro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide can be synthesized from the reaction between 4-methoxyphenylpiperazine and 2-chloro-N-furanylbenzamide in acetonitrile. The reaction is carried out in the presence of a catalytic amount of piperidine and is heated to 70°C for 3 hours. The reaction yields the desired product in a yield of 91%.

Applications De Recherche Scientifique

3-Chloro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide is used in a variety of scientific research applications. It is used as a reagent in organic synthesis and as a building block for various pharmaceuticals and other compounds. The compound has also been used in the synthesis of various heterocyclic compounds, such as imidazoles, thiazoles, and oxazoles. In addition, the compound has been used in the synthesis of various peptidomimetics, such as cyclic peptides and peptide conjugates.

Safety and Hazards

Propriétés

IUPAC Name |

3-chloro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26ClN3O3/c1-30-21-9-7-20(8-10-21)27-11-13-28(14-12-27)22(23-6-3-15-31-23)17-26-24(29)18-4-2-5-19(25)16-18/h2-10,15-16,22H,11-14,17H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZALBTXKHYOKKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C3=CC(=CC=C3)Cl)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-methylpropyl)ethanediamide](/img/structure/B6487716.png)

![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-methylpropanamide](/img/structure/B6487722.png)

![N-[(2,4-difluorophenyl)methyl]-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide](/img/structure/B6487725.png)

![N-(3-chloro-4-methoxyphenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide](/img/structure/B6487727.png)

![1-[3-(2H-1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-4-(4-ethoxybenzoyl)-1,4-diazepane](/img/structure/B6487733.png)

![3-(4-methoxyphenyl)-1-{4-[3-(pyridin-3-yl)-1H-pyrazol-5-yl]piperazin-1-yl}propan-1-one](/img/structure/B6487742.png)

![1-(5-chloro-2-methoxyphenyl)-3-(2-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}ethyl)urea](/img/structure/B6487756.png)

![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-methoxybenzamide](/img/structure/B6487761.png)

![N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-methoxyethyl)ethanediamide](/img/structure/B6487769.png)

![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B6487782.png)

![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide](/img/structure/B6487789.png)

![1-benzoyl-4-[(1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B6487792.png)

![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3,3-dimethylbutanamide](/img/structure/B6487802.png)